molecular formula C7H6N4 B1610287 Pyrido[2,3-b]pyrazin-8-amine CAS No. 224193-81-1

Pyrido[2,3-b]pyrazin-8-amine

Cat. No.: B1610287
CAS No.: 224193-81-1
M. Wt: 146.15 g/mol
InChI Key: AKJXNOYDWNKQHB-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrido[2,3-b]pyrazine (B189457) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. The pyrido[2,3-b]pyrazine scaffold is a noteworthy example, belonging to a class of nitrogen-containing heterocycles that are of paramount importance in the creation of biologically active molecules. ikm.org.my The arrangement of nitrogen atoms within this fused ring system creates a unique electronic and structural environment, making it an attractive target for synthetic chemists.

The versatility of the pyrido[2,3-b]pyrazine core allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with diverse physicochemical properties. This adaptability is crucial for fine-tuning the biological activity and other characteristics of the resulting compounds. researchgate.net Researchers have explored these scaffolds for a multitude of applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The inherent aromaticity of the pyrido[2,3-b]pyrazine system contributes to the stability of these molecules.

The ability to modify the scaffold through established synthetic methodologies, such as Suzuki and Buchwald-Hartwig coupling reactions, further enhances its significance. ikm.org.my These reactions enable the precise and efficient construction of complex molecules, paving the way for the development of new therapeutic agents and advanced materials. ikm.org.mytandfonline.com

Historical Perspectives on the Genesis and Evolution of Research on Pyrido[2,3-b]pyrazin-8-amine and Related Analogs

The exploration of pyridine-containing compounds has a rich history, with the first synthesis of a heteroaromatic compound, pyridine (B92270) itself, marking a significant milestone. wikipedia.org Over the years, the focus expanded to include more complex fused ring systems like pyridopyrazines. Early research into these compounds laid the groundwork for the synthesis and characterization of a wide range of derivatives.

A key aspect of the historical development has been the continuous refinement of synthetic routes to access the pyrido[2,3-b]pyrazine core and its analogs. For instance, a four-step synthesis for 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines and a six-step synthesis for the corresponding 8-amino derivatives have been developed, highlighting the evolution of synthetic strategies to create diverse substitution patterns. researchgate.net Such protocols have been extended to the synthesis of 2,3,8-trisubstituted pyrido[2,3-b]pyrazines, demonstrating the growing sophistication in controlling the molecular architecture. researchgate.net

The investigation into the biological activities of these compounds has also evolved significantly. Initial studies often focused on broad screenings, while more recent research has delved into specific molecular targets. For example, certain pyridopyrazine derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase, a target relevant to various diseases. figshare.com This targeted approach reflects a deeper understanding of the structure-activity relationships within this class of compounds.

Overview of Current Research Trajectories and Academic Relevance of this compound

Current research on this compound and its analogs is vibrant and multifaceted, spanning from fundamental synthetic chemistry to applied materials science and medicinal chemistry.

In the realm of medicinal chemistry, a significant focus is on the development of kinase inhibitors for cancer therapy. google.com For instance, 8-amino-7-aryl-6-halogen-substituted pyrido[2,3-b]pyrazines have been designed as analogs of fungicidal compounds and have shown promising activity. researchgate.net The amino group at the 8-position is often a key feature in these designs, contributing to the molecule's ability to interact with biological targets. researchgate.net Some derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net

Beyond medicine, pyrido[2,3-b]pyrazine derivatives are being investigated for their applications in materials science. Research has shown that these compounds can possess interesting nonlinear optical (NLO) properties, which could be harnessed for applications in display technology and other advanced materials. rsc.orgrsc.org Density functional theory (DFT) calculations are often employed to predict and understand the electronic and optical properties of newly synthesized compounds. rsc.orgresearchgate.net

Furthermore, the pyrido[2,3-b]pyrazine scaffold is being utilized in the development of electrochemical biosensors. The ability of these compounds to interact with DNA makes them promising candidates for the sensitive and selective detection of nucleic acids, which could have significant implications for early disease diagnosis. rsc.orgrsc.org The synthesis of novel derivatives continues to be a major research thrust, with multicomponent reactions being a popular and efficient strategy. rsc.orgresearchgate.net

Research Findings on Pyrido[2,3-b]pyrazine Derivatives

Research AreaKey FindingsPotential Applications
Medicinal Chemistry Derivatives show activity as kinase inhibitors (e.g., RAF, p38α). figshare.comgoogle.com Some exhibit anti-inflammatory, antimicrobial, and anticancer properties. ikm.org.myontosight.aiCancer therapy, treatment of inflammatory disorders, development of new antibiotics.
Materials Science Certain derivatives possess nonlinear optical (NLO) properties. rsc.orgrsc.orgAdvanced display technologies, optical data storage.
Biosensing Can be used to develop electrochemical DNA sensors. rsc.orgrsc.orgEarly and sensitive detection of diseases.
Synthetic Chemistry Efficient synthetic routes, including multicomponent reactions and palladium-catalyzed couplings, have been developed. ikm.org.myrsc.orgFacile and diverse synthesis of new derivatives for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJXNOYDWNKQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442973
Record name Pyrido[2,3-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224193-81-1
Record name Pyrido[2,3-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Pyrido 2,3 B Pyrazin 8 Amine and Its Congeners

Classical and Modern Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core Synthesis

The construction of the pyrido[2,3-b]pyrazine nucleus can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multi-component protocols.

A well-established and common method for synthesizing the pyrido[2,3-b]pyrazine core involves the condensation of a pyridine-2,3-diamine with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.de This reaction is versatile and can be catalyzed by various reagents. For instance, the reaction of 2,3-diaminopyridine (B105623) with arylglyoxals in a mixture of dimethylformamide and ethanol (B145695) at 90°C produces a series of pyrido[2,3-b]pyrazine derivatives in good to excellent yields. researchgate.net

The regioselectivity of this condensation can be a critical aspect, especially when unsymmetrical 1,2-dicarbonyl compounds are used, as it can lead to the formation of two regioisomers. researchgate.net Studies have shown that the reaction conditions, such as temperature and the use of acidic or basic catalysts, can significantly influence the isomeric ratio. For example, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to favor the formation of the biologically more active isomer. researchgate.netresearchgate.net

Several catalytic systems have been developed to improve the efficiency and yield of this condensation reaction. Lanthanum(III) acetate (B1210297) (La(OAc)₃) has been demonstrated as an effective catalyst for the condensation of 1,2-diamines with 1,2-diketones in water, offering good to excellent yields and a simple work-up procedure. researchgate.net Similarly, ammonium (B1175870) bifluoride has been utilized as a catalyst for the cyclocondensation of 1,2-arylenediamines and 1,2-dicarbonyl compounds, leading to the regioselective formation of 3-substituted pyrido[2,3-b]pyrazines. researchgate.net

1,2-Diamine1,2-DicarbonylCatalyst/SolventProductYield (%)Reference
Pyridine-2,3-diamineArylglyoxalsDMF/Ethanol2-Arylpyrido[2,3-b]pyrazinesGood to Excellent researchgate.net
Pyridine-2,3-diamineUnsymmetrical 1,2-diketoneAcetic acid/Low temp.Regioisomeric pyrido[2,3-b]pyrazinesIncreased regioselectivity researchgate.netresearchgate.net
1,2-Diamines1,2-DiketonesLa(OAc)₃/WaterPyrido[2,3-b]pyrazinesGood to Excellent researchgate.net
2,3-DiaminopyridineAryl glyoxalsAmmonium bifluoride/Methanol-water3-Substituted pyrido[2,3-b]pyrazinesExcellent researchgate.net

Ring annulation and cyclization reactions provide alternative pathways to the pyrido[2,3-b]pyrazine core. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing pyridine (B92270) or pyrazine (B50134) moiety. For instance, a synthetic route to 2,8-disubstituted pyrido[3,4-b]pyrazines has been developed through an initial condensation reaction between suitable diaminopyridines and α-keto aldehyde equivalents, followed by functionalization at the C-8 position. researchgate.net

Another strategy involves the intramolecular cyclization of suitably functionalized precursors. For example, the synthesis of pyrido[2,3-b]pyrazine derivatives can be achieved from a key diamine intermediate, which is then cyclized with glyoxylic acid monohydrate. ikm.org.my Furthermore, transition metal-catalyzed cyclization reactions have emerged as powerful tools. For instance, a vanadium(III)-catalyzed cascade cyclization of N,N-dimethyl enaminones or chalcones with 2-(2-aminophenyl)acetonitrile (B23982) has been developed for the synthesis of pyrido[2,3-b]indoles, a related class of compounds, highlighting the potential of such strategies for constructing fused heterocyclic systems.

Multi-component reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCR protocols have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives.

One such approach involves a one-pot reaction of aldehydes, amines, and nitroalkanes under microwave irradiation, which generates substituted pyrido[2,3-b]pyrazine derivatives, including those with a nitro group that can be a precursor to an amino group. vulcanchem.com This method is advantageous for its reduced number of purification steps and potential for scalability, with reported yields often exceeding 70%. vulcanchem.com

Another example of a three-component reaction involves the condensation of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. This reaction leads to the formation of indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82-89%).

Targeted Synthesis of Pyrido[2,3-b]pyrazin-8-amine Precursors

The synthesis of this compound often proceeds through precursors bearing a suitable leaving group or a functional group that can be converted to an amino group at the 8-position. Key precursors include 8-halo- and 8-nitro-pyrido[2,3-b]pyrazines.

The synthesis of 8-halopyrido[2,3-b]pyrazines can be achieved through various methods. For instance, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated at the 8-position using deprotometalation-trapping reactions with mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran, followed by treatment with an electrophilic halogen source. mdpi.com This method has been used to prepare 8-iodo-, 8-bromo-, and 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazines. mdpi.com

Another approach starts from a substituted pyridine. For example, 4-methyl-3-nitropyridin-2-amine can be brominated, followed by reduction of the nitro group to an amine. The resulting diamine can then be cyclized with glyoxylic acid monohydrate and subsequently chlorinated to yield an 8-bromo-substituted pyrido[2,3-b]pyrazine intermediate. ikm.org.my

The introduction of a nitro group at the 7-position (which corresponds to the 8-position in the pyrido[2,3-b]pyrazine nomenclature used in some literature) can be accomplished through condensation reactions. For example, the reaction of nitromalonaldehyde (B3023284) with 2,4-diaminopyrimidine (B92962) can yield a nitropyrido[2,3-b]pyrimidine intermediate, which upon further reactions can lead to 7-nitropyrido[2,3-b]pyrazine. vulcanchem.com This nitro-substituted compound can then be reduced to the corresponding amine.

Direct and Indirect Amination Methodologies for the 8-Position of Pyrido[2,3-b]pyrazine

The introduction of an amino group at the 8-position of the pyrido[2,3-b]pyrazine ring can be achieved through either direct or indirect methods.

Direct amination can be accomplished via nucleophilic aromatic substitution (SNAᵣ) on an 8-halopyrido[2,3-b]pyrazine precursor. The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system facilitates this reaction. For instance, 8-iodopyrido[2,3-b]pyrazine can undergo direct substitution with various amines, such as alkylamines and benzylamine, to afford the corresponding 8-amino derivatives. researchgate.netresearchgate.net Copper-catalyzed C-N bond formation has also been employed for the reaction of 8-iodopyrido[2,3-b]pyrazine with azoles. researchgate.netresearchgate.net

Indirect amination typically involves the reduction of an 8-nitro group. The 8-nitropyrido[2,3-b]pyrazine precursor can be reduced to this compound using various reducing agents, such as catalytic hydrogenation or sodium dithionite. vulcanchem.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful and versatile method for the formation of C-N bonds and has been successfully applied to the synthesis of 8-aminopyrido[2,3-b]pyrazine derivatives. ikm.org.my This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of N-arylated pyrido[2,3-b]pyrazine derivatives, an 8-halopyrido[2,3-b]pyrazine can be reacted with an amine using various palladium catalysts such as Pd₂(dba)₃/Xantphos, Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos, or Pd(OAc)₂/XPhos, in the presence of bases like Cs₂CO₃, K₂CO₃, Na₂CO₃, or KOtBu. ikm.org.my For example, the reaction of 7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine with an amine using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in DMF at 100°C resulted in a 75% yield of the desired N-arylated product. ikm.org.my

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. For instance, in the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, a related heterocyclic system, Pd(OAc)₂ with Xantphos as the ligand was effective for the cross-coupling of various aryl halides. nih.gov The reaction conditions, including the base and solvent, also play a significant role in the reaction outcome.

PrecursorAmineCatalyst/LigandBase/SolventProductYield (%)Reference
8-Iodopyrido[2,3-b]pyrazineAlkylamine--8-Alkylaminopyrido[2,3-b]pyrazine- researchgate.netresearchgate.net
8-Iodopyrido[2,3-b]pyrazineBenzylamine--8-Benzylaminopyrido[2,3-b]pyrazine- researchgate.netresearchgate.net
8-Iodopyrido[2,3-b]pyrazineAzolesCopper catalyst-8-(Azol-1-yl)pyrido[2,3-b]pyrazine- researchgate.netresearchgate.net
7-Bromo-3-chloro-8-methylpyrido[2,3-b]pyrazineArylaminePd₂(dba)₃/XantphosCs₂CO₃/DMFN-Aryl-3-chloro-8-methylpyrido[2,3-b]pyrazin-7-amine75 ikm.org.my
Aryl halidePyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-aminePd(OAc)₂/XantphosCs₂CO₃/TolueneSubstituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-aminesGood to Excellent nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key method for the functionalization of the pyrido[2,3-b]pyrazine ring system, particularly for introducing substituents at the 8-position. semanticscholar.orgresearchgate.net This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. For instance, 8-chloro- researchgate.netsmolecule.comthieme-connect.comtriazolo[4,3-a]pyrazine has been shown to react with various primary and secondary amines in polyethylene (B3416737) glycol (PEG) 400, a green solvent, to yield the corresponding 8-amino derivatives. nih.gov This method avoids the need for an additional base. nih.gov

In a specific example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be converted to various 8-substituted derivatives through direct nucleophilic substitution. semanticscholar.orgmdpi.com This includes reactions with alkylamines, benzylamines, hydrazine, and aryloxy groups. semanticscholar.orgresearchgate.net The resulting 8-hydrazino product can be further converted into aryl hydrazones. semanticscholar.orgresearchgate.net

The reactivity of the pyrido[2,3-b]pyrazine nucleus is characterized by its π-deficient nature, making it susceptible to nucleophilic attack. wur.nl This inherent reactivity allows for the direct substitution of leaving groups on the ring, providing a straightforward route to a variety of derivatives.

Palladium-Catalyzed Aminations

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become a cornerstone for the synthesis of C-N bonds and is highly applicable to the synthesis of this compound and its analogs. wikipedia.orgresearchgate.net This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, offering a broad substrate scope and functional group tolerance. wikipedia.org

The development of various generations of catalyst systems has expanded the utility of this reaction, enabling the coupling of virtually any amine with a wide range of aryl partners. wikipedia.org For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to the pyrido[2,3-b]pyrazine series, overcoming some of the challenges associated with uncatalyzed nucleophilic substitution. thieme-connect.com

Specific examples include the synthesis of pyridopyrazine-1,6-dione γ-secretase modulators, which features a selective palladium-catalyzed N1-arylation of 4-methylimidazole (B133652) using a Buchwald Xantphos Pd G4 precatalyst. researchgate.net This method is notable for not requiring a pre-activation step and utilizing a weak inorganic base to minimize side reactions. researchgate.net Furthermore, the Buchwald-Hartwig amination has been successfully employed for the amination of 2-bromopyridines with volatile amines in sealed tubes, providing access to a variety of aminopyridines. nih.gov

The table below summarizes some examples of palladium-catalyzed aminations in the synthesis of related nitrogen-containing heterocycles.

Aryl Halide/TriflateAmineCatalyst SystemProductReference
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineVarious aminesPd-based catalyst7-Amino-2,3-diphenylpyrido[2,3-b]pyrazine derivatives thieme-connect.com
Halo-7-azaindolesPrimary and secondary aminesPalladium precatalystsAminated 7-azaindoles mit.edu
3-BromopyrazinonesVarious amines (solid-phase)Palladium catalystAminated pyrazinones nih.gov
2-BromopyridinesVolatile aminesPalladium catalystSecondary and tertiary aminopyridines nih.gov

Regioselective Functionalization and Derivatization of this compound

The pyrido[2,3-b]pyrazine core offers multiple sites for functionalization. Regioselective reactions are crucial for synthesizing specific isomers with desired biological or material properties.

The 8-amino group of this compound is a key handle for derivatization. Standard organic transformations can be employed to modify this group.

N-alkylation: This involves the introduction of an alkyl group onto the nitrogen atom of the amino group.

N-acylation: This reaction introduces an acyl group, forming an amide linkage.

N-sulfonylation: This involves the reaction with a sulfonyl chloride to form a sulfonamide.

While specific examples for N-alkylation, N-acylation, and N-sulfonylation of this compound are not detailed in the provided search results, these are common derivatization strategies for aromatic amines and are expected to be applicable. For example, a synthetic route for 2,3,8-trisubstituted pyrido[2,3-b]pyrazines has been developed, which allows for a variety of substituents at the 8-position, including anilines, amides, ureas, and thioureas, highlighting the versatility of this position for derivatization. researchgate.net

The electronic nature of the pyrido[2,3-b]pyrazine ring system, being π-deficient, generally favors nucleophilic substitution over electrophilic substitution. wur.nl

Nucleophilic Substitution: As discussed in section 2.3.2, nucleophilic aromatic substitution is a viable strategy for introducing substituents, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. semanticscholar.orgresearchgate.net For example, the chlorine atom at the C2 position of 2-chloropyrido[2,3-b]pyrazine (B1592096) can act as a leaving group in nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic substitution on the pyrido[2,3-b]pyrazine ring is generally difficult due to the electron-deficient nature of the rings. wur.nl However, the introduction of electron-donating groups can activate the ring towards electrophilic attack. For instance, methyl groups on the pyrazine ring can activate the pyridine ring for electrophilic attacks like halogenation and nitration at positions 6 or 8. Similarly, regioselective electrophilic aromatic substitutions have been described for the related pyrido[2,3-b]indole (α-carboline) system at the C-6 position. researchgate.net

The table below provides a general overview of the expected reactivity.

Reaction TypePosition(s)Influencing Factors
Nucleophilic SubstitutionElectron-deficient positions (e.g., C2, C3, C7, C8)Presence of a good leaving group (e.g., halogen)
Electrophilic SubstitutionGenerally disfavored; possible at positions activated by electron-donating groupsPresence of activating groups on the ring

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrido[2,3-b]pyrazine core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.comresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.govorganic-chemistry.org It has been successfully used in the pyrido[2,3-b]pyrazine series. thieme-connect.com For example, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine undergoes Suzuki coupling with arylboronic acids in the presence of a palladium catalyst to yield 7-aryl-2,3-diphenylpyrido[2,3-b]pyrazines. thieme-connect.de

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction has also been applied to the pyrido[2,3-b]pyrazine system, for instance, in the reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with alkenes. thieme-connect.dethieme-connect.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It has been used to functionalize the pyrido[2,3-b]pyrazine core. thieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also employed for C-N bond formation. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been subjected to copper-catalyzed N-arylation with various azoles. semanticscholar.orgmdpi.com

The following table summarizes some examples of metal-catalyzed cross-coupling reactions on the pyrido[2,3-b]pyrazine core.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki Coupling7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineArylboronic acidPd(PPh₃)₄, K₂CO₃7-Aryl-2,3-diphenylpyrido[2,3-b]pyrazine thieme-connect.de
Heck Reaction7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N7-Alkenyl-2,3-diphenylpyrido[2,3-b]pyrazine thieme-connect.de
Sonogashira Coupling7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineAlkynePd(PPh₃)₄, CuI, Et₃N7-Alkynyl-2,3-diphenylpyrido[2,3-b]pyrazine thieme-connect.com
Copper-Catalyzed N-Arylation8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAzolesCu₂O, Cs₂CO₃8-(Azol-1-yl)-2,3-diphenylpyrido[2,3-b]pyrazine semanticscholar.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrido[2,3-b]pyrazines is an area of growing interest, aiming to develop more environmentally benign and efficient synthetic routes. uzhnu.edu.ua

Several strategies have been explored to make the synthesis of pyridopyrazines greener:

Use of Green Solvents: Water and polyethylene glycol (PEG) have been used as environmentally friendly solvents for the synthesis of pyridopyrazines. academie-sciences.frnanomeghyas.ir For instance, zirconium(IV) oxide chloride has been used as a catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water to produce pyridopyrazines in high yields. academie-sciences.fr

Catalyst-Free and Solvent-Free Conditions: Some methods have been developed that avoid the use of both solvents and catalysts. researchgate.netdntb.gov.ua Mechanochemical agitation in a mini cell homogenizer has been shown to afford pyrido[2,3-b]pyrazines from 1,2-diamines and 1,2-dicarbonyl compounds in minutes with quantitative yields and a near-zero E-factor. researchgate.netdntb.gov.ua

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. scilit.com Calcium iodate (B108269) nanoparticles have been fabricated and used as a recyclable catalyst for the synthesis of pyridopyrazines. dntb.gov.uascilit.com Similarly, Pd/SBA-15 has been used as a nanocatalyst for the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives in water. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions, often leading to shorter reaction times and higher yields, and sometimes allowing for solvent-free conditions. researchgate.netrsc.org

These approaches contribute to making the synthesis of pyrido[2,3-b]pyrazine and its derivatives more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

The move towards greener chemical processes has led to the exploration of solvent-free and aqueous reaction media for the synthesis of pyrido[2,3-b]pyrazines. A notable approach involves the microwave-assisted, solvent-free, and catalyst-free synthesis of 7-substituted pyrido[2,3-b]pyrazines. mdpi.comnih.gov This method provides good yields and short reaction times. mdpi.comnih.gov For instance, the reaction of 2,3-diaminopyridine with 2,3-butanedione (B143835) under solvent-free microwave irradiation (400W for 180 seconds) yields 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905) with a 90% yield.

Aqueous synthesis protocols have also been developed as environmentally friendly alternatives. smolecule.com These methods often utilize water as the primary solvent, sometimes in conjunction with catalysts that can be easily recovered and reused. smolecule.com For example, a Brønsted acid hydrotrope combined catalyst (BAHC) has been effectively used for the synthesis of pyrido[2,3-b]pyrazines in an aqueous medium at room temperature, offering excellent yields and catalyst reusability. researchgate.net Another green approach is the use of ball milling, which facilitates mechanochemical synthesis under solvent-free conditions, completely eliminating the need for organic solvents. smolecule.com

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of pyrido[2,3-b]pyrazines, significantly reducing reaction times from hours to minutes while maintaining high yields. smolecule.com This technique utilizes microwave irradiation to efficiently heat the reaction mixture, often leading to improved outcomes compared to conventional heating methods. semanticscholar.org

A key study demonstrated the synthesis of various 7-substituted pyrido[2,3-b]pyrazines via microwave-assisted, solvent-free condensation of diaminopyridines with 1,2-dicarbonyl compounds. mdpi.comresearchgate.net The reactions were typically completed in short periods with good yields. mdpi.comresearchgate.net For example, the reaction between 2,3-diaminopyridine and benzil (B1666583) under microwave irradiation (400W) for 5 minutes yielded 2,3-diphenylpyrido[2,3-b]pyrazine in 85% yield. mdpi.com When one of the reactants is a liquid, reaction times are often shorter than when both are solids. mdpi.comresearchgate.net

Optimization of microwave-assisted protocols has also been explored. In the synthesis of pyrazino-fused carbazoles and carbolines from iodinated pyrido[2,3-b]pyrazines, microwave irradiation at 180°C for 10 minutes in the presence of a palladium catalyst and DBU as a base proved effective for the cyclization step. mdpi.com

Table 1: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Reactant 1 Reactant 2 Conditions Product Yield (%) Ref.
2,3-Diaminopyridine Benzil Microwave (400W), 5 min, solvent-free 2,3-Diphenylpyrido[2,3-b]pyrazine 85 mdpi.com
2,3-Diaminopyridine 2,3-Butanedione Microwave (400W), 3 min, solvent-free 2,3-Dimethylpyrido[2,3-b]pyrazine 90 mdpi.com
5-Bromo-2,3-diaminopyridine Benzil Microwave (400W), 5 min, solvent-free 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine 88 mdpi.com
5-Bromo-2,3-diaminopyridine 2,3-Butanedione Microwave (400W), 3 min, solvent-free 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine 92 mdpi.com

Catalysis for Sustainable Pyrido[2,3-b]pyrazine Production

The use of catalysts is crucial for developing sustainable and efficient synthetic routes to pyrido[2,3-b]pyrazines. A variety of catalytic systems have been investigated to improve reaction rates, yields, and selectivity under mild conditions.

Organocatalysis offers a metal-free alternative. Saccharin has been successfully employed as a catalyst for the cyclocondensation of 1,2-diaminopyridines with 1,2-dicarbonyl compounds in methanol (B129727) at room temperature, affording pyrido[2,3-b]pyrazines in quantitative yields with short reaction times. researchgate.net

Lanthanide catalysts, such as Lanthanum(III) acetate (La(OAc)₃), have proven to be efficient for the synthesis of these heterocycles in water. ijcce.ac.ir This method offers advantages like simple work-up, mild reaction conditions, and the ability to recover and reuse the catalyst for multiple cycles with consistent activity. ijcce.ac.ir

Brønsted acid hydrotrope combined catalysts (BAHC), such as p-dodecylbenzenesulfonic acid, have been utilized for the synthesis of pyrido[2,3-b]pyrazines in an aqueous medium at ambient temperature, providing excellent yields and allowing for catalyst recovery and reuse. researchgate.net

Other catalytic systems that have been successfully employed include:

Ammonium bifluoride, which enables room-temperature synthesis with high yields.

Calcium iodate nanoparticles (Ca(IO₃)₂), which act as a recyclable and eco-friendly catalyst for the condensation reaction in ethanol or acetic acid at ambient temperature. nih.gov

Ammonium heptamolybdate tetrahydrate in polyethylene glycol (PEG) 300 under microwave irradiation, which facilitates a tandem reaction for the synthesis of pyrido[2,3-b]pyrazines. academie-sciences.fr

The choice of catalyst can also influence the regioselectivity of the reaction, particularly when using unsymmetrical dicarbonyl compounds.

Table 2: Catalytic Systems for Pyrido[2,3-b]pyrazine Synthesis

Catalyst Solvent Temperature Key Advantages Ref.
Saccharin Methanol Room Temperature Metal-free, quantitative yields, short reaction times researchgate.net
La(OAc)₃ Water 100 °C (Reflux) Reusable catalyst, good to excellent yields, mild conditions ijcce.ac.ir
Brønsted acid hydrotrope (BAHC) Water Room Temperature Excellent yields, catalyst reusability, environmentally benign researchgate.net
Ca(IO₃)₂ nanoparticles Ethanol or Acetic Acid Room Temperature Recyclable, high yields, short reaction times nih.gov
Ammonium heptamolybdate tetrahydrate PEG 300 Microwave Tandem catalysis, green reaction medium academie-sciences.fr
Ammonium bifluoride Methanol-Water Room Temperature High yields, directs regioselectivity

Advanced Spectroscopic and Structural Elucidation of Pyrido 2,3 B Pyrazin 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of pyrido[2,3-b]pyrazine (B189457) derivatives in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectra of pyrido[2,3-b]pyrazine derivatives provide key information regarding the substitution pattern on the heterocyclic core and any appended functional groups. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic rings. The integration of these signals confirms the number of protons, while their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the connectivity between adjacent protons. For instance, in 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, the protons on the pyridine (B92270) ring appear as doublets at δ 8.28 and 8.70 ppm with a coupling constant of J = 4.5-4.6 Hz, characteristic of ortho-coupling. researchgate.net

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyrido[2,3-b]pyrazine core typically resonate between δ 115 and 160 ppm. researchgate.net The specific chemical shifts are sensitive to the electronic environment, allowing for the differentiation of substituted and unsubstituted carbons.

Advanced 2D NMR Techniques: For complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). nih.gov Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, which is crucial for assigning protons on the pyridine and substituted phenyl rings. nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments. acs.org This is particularly useful for assigning the carbons of the heterocyclic backbone.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons separated by two or three bonds. nih.gov This technique is powerful for establishing connectivity across quaternary carbons (which are not observed in HSQC) and for linking different fragments of the molecule, such as connecting substituents to the pyrido[2,3-b]pyrazine core. acs.orgnih.gov For example, a correlation from a proton on a substituent to a carbon atom on the main ring system can definitively place that substituent.

The combined application of these techniques, as demonstrated in the structural confirmation of various pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones, allows for the complete and validated assignment of every atom within the molecular structure. acs.org

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineCDCl₃7.32–7.44 (m, 6H), 7.64–7.69 (m, 4H), 8.28 (d, 1H, J = 4.5 Hz), 8.70 (d, 1H, J = 4.6 Hz)116.1, 128.3, 128.4, 129.7, 129.8, 130.3, 135.6, 136.6, 137.6, 149.1, 153.6, 155.0, 157.1 researchgate.net
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazineCDCl₃7.23 (dd, 1H), 7.32–7.45 (m, 6H), 7.66–7.72 (m, 5H), 7.98 (d, 1H), 8.10 (dd, 1H), 9.10 (d, 1H)120.3, 127.2, 128.3, 128.4, 129.2, 129.4, 129.5, 130.3, 130.5, 132.4, 136.0, 138.2, 138.3, 140.9, 150.2, 153.1, 153.9, 155.8 researchgate.net
7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine-Not specifiedNot specified psu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of pyrido[2,3-b]pyrazine derivatives and to gain structural information through the analysis of their fragmentation patterns.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion (e.g., [M+H]⁺). unipi.it This accuracy, typically within 5 ppm, allows for the unambiguous determination of the elemental composition of the parent molecule, which serves as a definitive confirmation of its chemical formula. qau.edu.pk For example, the synthesis of new pyrido[2,3-b]pyrazine derivatives is routinely confirmed by HRMS to validate that the target compound has been formed.

Fragmentation Analysis: Under harsher ionization conditions, such as Electron Ionization (EI), the parent molecule fragments in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of pyrazine-containing heterocycles is often initiated by the elimination of stable neutral molecules like CO or HCN. researchgate.net For instance, the mass spectra of pyrazolo-fused naphthyridines, which are structurally related to pyridopyrazines, show an initial loss of a CO molecule (m/z 28) followed by successive losses of HCN (m/z 27). researchgate.net Analyzing these fragmentation pathways helps to confirm the core structure and the nature of the substituents.

Compound NameMolecular FormulaMethodObserved Molecular Ion (m/z)Reference
2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivativesVariousMALDI-TOFNot specified fz-juelich.de
3-Amino-6,8-diaryl-pyrido[2,3-d] researchgate.netpsu.educhiralabsxl.comtriazolo[4,3-a]pyrimidin-5(1H)-oneC₂₄H₁₆N₆O₂Mass Spectrum520 wikipedia.org
Pyrido[2,3-b]pyrazine-2,3-diolC₇H₅N₃O₂Not specifiedNot specified nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most precise and definitive determination of the molecular structure in the solid state. This technique yields a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For pyrido[2,3-b]pyrazine derivatives, X-ray crystallography has been used to:

Confirm Connectivity: It provides unequivocal proof of the molecular constitution, resolving any ambiguities from other spectroscopic methods.

Determine Molecular Conformation: The technique reveals the planarity of the fused ring system and the orientation of its substituents. For example, in the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar, with the two rings being inclined to each other by only 1.33(7)°. psu.edu In contrast, its 7-bromo derivative is less planar, with the pyrazine (B50134) and pyridine rings buckled by 8.78(10)°. psu.edu

Analyze Intermolecular Interactions: It provides detailed information on how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the supramolecular architecture.

CompoundFormulaCrystal SystemSpace GroupKey Geometric FeaturesReference
2,3-Bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC₁₅H₉N₃S₂MonoclinicP2₁/cThienyl rings inclined to pyridopyrazine mean plane by 6.16(7)° and 86.66(8)°. psu.edu
7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC₁₅H₈BrN₃S₂MonoclinicP2₁/cThienyl rings inclined to pyridopyrazine mean plane by 33.29(11)° and 19.84(9)°. psu.edu
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazineC₂₃H₁₅N₃STriclinicP-1V = 878.3(4) ų researchgate.net
(3S,4S)-8-{6-[(2-amino-3-chloropyridin-4-yl)sulfanyl]pyrido[2,3-b]pyrazin-2-yl}-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amineC₂₁H₂₄ClN₇OSNot specifiedNot specifiedComplexed with SHP2 protein (PDB ID: 8U7X)

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a molecular "fingerprint" and provides valuable information about the functional groups present.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is routinely used to confirm the presence of key functional groups in pyrido[2,3-b]pyrazine derivatives. chiralabsxl.com The absorption bands in an IR spectrum correspond to specific vibrational motions (stretching, bending). For example:

N-H Stretching: The presence of an amine group (-NH₂) or an N-H bond in the ring is indicated by characteristic stretching bands in the region of 3100-3500 cm⁻¹.

C=O Stretching: Carbonyl groups in derivatives, such as those found in pyrido[2,3-d] researchgate.netpsu.educhiralabsxl.comtriazolo[4,3-a]pyrimidine-3,5-diones, show strong absorption bands around 1650-1750 cm⁻¹. wikipedia.org

C=N and C=C Stretching: The stretching vibrations of the aromatic C=C and C=N bonds within the heterocyclic framework typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can be employed to compute the vibrational frequencies of a molecule. nih.gov Comparing the calculated spectrum with the experimental FT-IR spectrum aids in the detailed assignment of all vibrational modes. nih.gov

CompoundKey Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Reference
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAromatic C-H3068 researchgate.net
Aromatic C=C/C=N1570, 1519, 1416, 1336 researchgate.net
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazineAromatic C-H3060 researchgate.net
Aromatic C=C/C=N1568, 1551, 1480, 1435 researchgate.net
Pyrido[2,3-d] researchgate.netpsu.educhiralabsxl.comtriazolo[4,3-a]pyrimidine-3,5-dione derivativeN-H3437, 3425 wikipedia.org
C=O1708 wikipedia.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Enantiomerically Enriched Derivatives

When a pyrido[2,3-b]pyrazin-8-amine derivative is chiral, meaning it is non-superimposable on its mirror image, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for its stereochemical analysis. Chirality can arise from a stereocenter in a substituent, or from axial chirality in sterically hindered derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is plotted as the difference in extinction coefficient (Δε) versus wavelength.

Absolute Configuration: Enantiomers produce CD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) for one enantiomer will appear as a negative peak for the other. This property makes CD a powerful tool for distinguishing between enantiomers and confirming their enantiomeric nature, as has been shown for chiral pyrazine-based ligands. researchgate.net

Structural Comparison: If the absolute configuration of a reference compound is known (e.g., from X-ray crystallography), the configuration of structurally analogous compounds can be assigned by comparing their CD spectra.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. acs.org A racemic mixture, having equal amounts of both enantiomers, is CD-silent.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. While less commonly used now than CD, ORD and CD are related phenomena (interconvertible via the Kramers-Kronig transforms) and provide complementary information. The shape of an ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's absolute configuration.

For enantiomerically enriched this compound derivatives, introducing a chiral center (e.g., in an alkylamino substituent) would make the molecule optically active. CD spectroscopy would be the primary method to confirm the successful synthesis of a specific enantiomer and to assign its absolute configuration, often aided by theoretical calculations (e.g., time-dependent DFT) to predict the expected CD spectrum for a given stereoisomer.

Theoretical and Computational Investigations of Pyrido 2,3 B Pyrazin 8 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the pyrido[2,3-b]pyrazine (B189457) scaffold. These methods provide detailed information about the molecule's electronic structure, stability, and reactivity.

The electronic behavior of pyrido[2,3-b]pyrazine derivatives is largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p)), have been employed to study the electronic properties of this class of compounds. nih.govresearchgate.net For donor-acceptor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine core, the HOMO is typically localized on the electron-donating amine groups, while the LUMO is centered on the electron-accepting pyrido[2,3-b]pyrazine system. This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

The energy gap is a key determinant of the molecule's electronic properties. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.gov In studies of various pyrido[2,3-b]pyrazine derivatives, calculated energy gaps have been shown to correlate with the molecule's observed properties. For instance, compounds with lower energy gaps tend to exhibit higher absorption wavelengths. nih.gov The introduction of different substituent groups onto the pyrido[2,3-b]pyrazine scaffold allows for the fine-tuning of the HOMO-LUMO levels and the energy gap. nih.gov

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Pyrido[2,3-b]pyrazine D-A-D Derivative 1-5.34-3.671.67DFT/TDDFT
Pyrido[2,3-b]pyrazine D-A-D Derivative 2-5.97-3.612.36DFT/TDDFT
Substituted Pyrido[2,3-b]pyrazine 1-6.103-2.5023.601B3LYP/6-31G(d,p)
Substituted Pyrido[2,3-b]pyrazine 2 (with -OCH3)-5.789-2.3453.444B3LYP/6-31G(d,p)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of Pyrido[2,3-b]pyrazin-8-amine and its analogs. These indices, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide a theoretical framework for predicting molecular reactivity. nih.gov

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity.

Chemical Softness (σ) is the reciprocal of hardness. "Soft" molecules have small energy gaps and are more reactive.

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment.

Studies on pyrido[2,3-b]pyrazine derivatives have shown that modifications to the molecular structure directly impact these indices. For example, a derivative with a lower energy gap was found to have a smaller hardness value and a greater softness value, consistent with higher predicted reactivity. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is another crucial tool for predicting chemical reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the related pyrazine (B50134) molecule, MEP maps show that the nitrogen atoms are electron-rich, negative potential regions (typically colored red or yellow), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. beilstein-journals.org Conversely, the hydrogen atoms of the aromatic rings are electron-poor, positive potential areas (colored blue), indicating sites for potential nucleophilic interaction. beilstein-journals.org For this compound, the amino group would represent another region of high negative potential, influencing its interaction with biological targets.

CompoundHardness (η) (eV)Softness (σ) (eV⁻¹)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Substituted Pyrido[2,3-b]pyrazine 11.8000.2774.3025.121
Substituted Pyrido[2,3-b]pyrazine 21.7220.2904.0674.809

For molecules with labile protons and multiple protonation sites, like this compound, tautomerism is an important consideration. The 8-amino group can potentially exist in equilibrium with its imino tautomer. The relative stability of these tautomers is critical as it can significantly affect the molecule's geometry, electronic properties, and its ability to act as a hydrogen bond donor or acceptor in interactions with biological receptors.

While specific DFT studies on the tautomerism of this compound are not widely reported, computational methods are well-suited for such investigations. High-level quantum chemical calculations can accurately predict the relative energies of different tautomers in the gas phase and in solution. researchgate.net For similar heterocyclic amines, the amino form is generally found to be the most stable tautomer under physiological conditions. researchgate.net Computational studies would be essential to confirm this for the pyrido[2,3-b]pyrazine scaffold and to quantify the energy differences between the amino and imino forms.

Conformational analysis for the core pyrido[2,3-b]pyrazine ring system is relatively straightforward due to its rigid, planar nature. researchgate.net However, the orientation of substituents can be important. For the 8-amino group, the primary conformational freedom would involve the rotation around the C-N bond, which could influence intramolecular hydrogen bonding and steric interactions, although these effects are expected to be minimal. For more complex derivatives with flexible side chains, a thorough conformational analysis using computational methods would be necessary to identify the lowest energy conformers that are most likely to bind to a biological target. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been the subject of numerous molecular docking studies against a variety of protein targets, particularly in cancer and infectious disease research. These studies calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. The resulting binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, novel 3-substituted pyrido[2,3-b]pyrazine derivatives have been docked into the active sites of proteins like TNF-α and KRAS to rationalize their anti-inflammatory and cytotoxic activities. Docking results have shown these compounds forming multiple hydrogen bonds with key amino acid residues in the protein's active site, with calculated binding energies indicating strong affinity. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, MD simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding mode and the flexibility of the protein and ligand. nih.gov Nonadiabatic MD simulations have been used to study the photodynamics of pyrido[2,3-b]pyrazine in complexes with methanol (B129727), revealing the mechanism of excited-state proton-coupled electron transfer. semanticscholar.org In drug design, MD simulations can validate docking results by confirming that the predicted binding pose is stable over a simulated timescale and can help refine the understanding of the intermolecular interactions.

Pyrido[2,3-b]pyrazine AnalogProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
Compound 7eKRAS-8.0Gly13, Val29, Asn116, Asp119, Ser145, Ala146
Compound 7bKRAS-8.2Asn116, Lys117, Asp119, Ser145
Compound 9aTNF-α-5.9Gln61, Tyr151
Compound 9bTNF-α-5.7Gln61, Tyr151

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide synthetic efforts.

For analogs of this compound, QSAR studies are valuable for optimizing their therapeutic potential, such as their antibacterial or anticancer effects. nih.gov A typical QSAR study involves:

Data Set: A collection of pyrido[2,3-b]pyrazine analogs with experimentally measured biological activity (e.g., IC₅₀ or MIC values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

While specific QSAR models for this compound were not found, studies on related pyrazine derivatives have successfully identified key features for activity. For instance, a QSAR study on pyrazine derivatives as antiproliferative agents revealed that descriptors related to molecular shape, size, and electronic properties were crucial for predicting activity. Such models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, providing a clear roadmap for designing more potent analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Preclinical Lead Optimization

In addition to being potent, a successful drug candidate must possess favorable ADME properties. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, reducing the time and cost associated with failed candidates. These predictions help in the optimization of lead compounds to ensure they have good oral bioavailability, appropriate distribution in the body, metabolic stability, and a suitable clearance mechanism.

For this compound analogs, various ADME parameters can be predicted using web-based platforms and specialized software. Key predicted properties often include:

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and adherence to rules like Lipinski's Rule of Five.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the route and rate of elimination.

Studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have utilized in silico tools to evaluate their drug-likeness. nih.gov These analyses predict properties like high gastrointestinal absorption and whether the compounds are likely to be substrates or inhibitors of key CYP enzymes. This preclinical profiling is essential for identifying potential liabilities and for optimizing the molecular structure to achieve a balanced profile of potency and pharmacokinetic suitability.

ADME ParameterPredicted Value/Outcome for AnalogsSignificance
Lipinski's Rule of FiveGenerally compliantIndicates good potential for oral bioavailability
Gastrointestinal (GI) AbsorptionHighSuggests efficient absorption from the gut
Blood-Brain Barrier (BBB) PermeationVariable (Yes/No)Crucial for CNS targets; undesirable for peripherally acting drugs
CYP2D6 InhibitorOften predicted as 'No'Low risk of drug-drug interactions involving this major metabolic enzyme
P-glycoprotein (P-gp) SubstrateVariable (Yes/No)Affects drug efflux from cells, influencing distribution and resistance

Biological and Biochemical Activities of Pyrido 2,3 B Pyrazin 8 Amine and Its Derivatives Preclinical Focus

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The therapeutic potential of pyrido[2,3-b]pyrazine (B189457) derivatives is rooted in their ability to bind with high affinity and specificity to various molecular targets, including enzymes and receptors, and to modulate protein-protein interactions.

Derivatives based on the pyridopyrazine and related pyridopyrimidine cores have been identified as potent inhibitors of several classes of enzymes critical in pathophysiology.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer. researchgate.net Consequently, they are major targets for therapeutic intervention. researchgate.net

PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1 kinase. For instance, compounds 4 and 10 in one study exhibited IC50 values of 11.4 nM and 17.2 nM, respectively, which is comparable to the known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.gov

Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidine scaffold is central to the FDA-approved CDK4/6 inhibitor, Palbociclib, used in breast cancer treatment. nih.gov Other derivatives have also been shown to inhibit CDK4/6, contributing to their anticancer effects. nih.gov

Threonine Tyrosine Kinase (TTK): A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were developed as selective TTK inhibitors. nih.gov One compound, 5o, showed a strong binding affinity (Kd = 0.15 nM) and potent inhibition of TTK kinase activity with an IC50 value of 23 nM. nih.gov

Mammalian STE20-like (MST) Kinases: Through structure-guided design, pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors were optimized to selectively target MST3/4 kinases, leading to the development of potent compounds like MR24 and MR30. researchgate.net

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers. researchgate.net

PDE2: A novel series of pyrido[4,3-e] nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazines were reported as potent inhibitors of PDE2. nih.gov

PDE5: Derivatives of 8H-pyrido[2,3-d]pyrimidin-7-one have been identified as highly selective PDE5 inhibitors. nih.gov The 5-methyl analogue (5b) demonstrated a potent relaxant effect on isolated rabbit corpus cavernosum, with an EC30 value of 0.85 nM. nih.gov

PDE7: Certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of PDE7, which may be useful in treating T-cell mediated diseases. google.com

Polymerase Inhibition: A significant discovery in the antiviral field involves pyrido[2,3-b]pyrazine derivatives as non-nucleoside inhibitors of viral DNA polymerase.

Human Cytomegalovirus (HCMV) DNA Polymerase: A series of novel pyrido[2,3-b]pyrazines were synthesized and found to be potent inhibitors of HCMV polymerase. nih.govnih.gov Compound 27 from this series exhibited an EC50 of 0.33 μM against HCMV. nih.govnih.gov

Other Enzyme Inhibition:

Aldose Reductase (ALR2): This enzyme is implicated in diabetic complications. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed as potent and selective ALR2 inhibitors, with compound 9c being the most active, showing an IC50 value of 0.009 μM. nih.govresearchgate.net

Cyclooxygenase (COX): A pyrido[2,3-d]pyridazine-2,8-dione derivative (compound 7c) was identified as a dual inhibitor of COX-1 and COX-2, demonstrating potential anti-inflammatory activity. rsc.org

Table 1: Enzyme Inhibition by Pyrido[2,3-b]pyrazine and Related Derivatives

Compound Class Target Enzyme Key Compound(s) IC50 / Activity
Pyrido[2,3-d]pyrimidine PIM-1 Kinase Compound 4 11.4 nM
Pyrido[2,3-d]pyrimidin-7(8H)-one TTK Compound 5o 23 nM
Pyrido[2,3-d]pyrimidin-7-one PDE5 Compound 5b EC30 = 0.85 nM
Pyrido[2,3-b]pyrazine HCMV Polymerase Compound 27 EC50 = 0.33 μM
Pyrido[2,3-b]pyrazin-3(4H)-one Aldose Reductase (ALR2) Compound 9c 0.009 μM
Pyrido[2,3-d]pyridazine-2,8-dione COX-1 / COX-2 Compound 7c Dual Inhibition

Preclinical studies have revealed that derivatives of the pyrido[2,3-b]pyrazine scaffold can act as ligands for specific receptors.

NMDA Receptor Antagonist: The compound 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide was evaluated and identified as a selective antagonist at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor. nih.gov This activity suggests its potential as a tool to study the in vivo effects of glycine antagonists. nih.gov

IP Receptor Agonist: Certain heterocyclic derivatives based on the pyrido[2,3-b]pyrazine structure have been shown to activate the prostacyclin (IP) receptor. google.com Activation of the IP receptor signaling pathway is a therapeutic strategy for conditions like pulmonary arterial hypertension. google.com

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising frontier in drug discovery. nih.govnih.gov Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. nih.gov The complex surfaces of PPIs have historically been considered challenging targets for small molecules. researchgate.net However, the ability of heterocyclic scaffolds, such as pyridopyrazines, to engage in specific hydrogen bonding and hydrophobic interactions within the binding pockets of enzymes suggests their potential to also modulate the larger, flatter surfaces of PPIs. While specific studies detailing the modulation of PPIs by Pyrido[2,3-b]pyrazin-8-amine are not prevalent, the established activity of related compounds on complex biological targets like kinases provides a foundation for exploring their potential as PPI modulators in future research. researchgate.net

Cellular Biological Activities in vitro (Mechanistic Insights)

The interactions of pyrido[2,3-b]pyrazine derivatives at the molecular level translate into a range of observable biological activities in cellular assays, providing insights into their mechanisms of action.

Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. nih.gov

Cytotoxicity: Studies have shown potent cytotoxicity of these compounds against breast (MCF-7), liver (HepG2), prostate (PC-3), and colon (HCT-116) cancer cells. researchgate.netnih.gov For example, a specific pyrido[2,3-d]pyrimidine derivative (compound 4) exhibited a remarkable IC50 value of 0.57 μM against MCF-7 cells. nih.gov Another study found compounds 6b and 8d to have potent activity against PC-3 and MCF-7 cell lines, respectively. nih.gov

Mechanism of Cell Death: The primary mechanism of cytotoxicity for many of these compounds is the induction of apoptosis.

One derivative, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), was found to induce apoptosis in liver cells through a pathway primarily mediated by caspase-8. researchgate.net

Another study showed that a pyrido[2,3-d]pyrimidine derivative (compound 4) increased the total apoptosis in treated MCF-7 cells by 58.29-fold compared to untreated cells. rsc.org

The apoptotic mechanism often involves the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of executioner caspases such as caspase-3. nih.gov

Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can modulate the cell cycle.

Several pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase. nih.govrsc.org

Inhibition of specific kinases by these compounds can lead to distinct effects on the cell cycle. For instance, selective inhibition of MST3/4 by a pyrido[2,3-d]pyrimidin-7(8H)-one derivative resulted in G1 phase arrest, whereas inhibition of MST1/2 led to an accumulation of cells in the G2/M phase. researchgate.net

Table 2: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound(s) Cancer Cell Line IC50 Value Mechanism of Action
Compound 4 MCF-7 (Breast) 0.57 μM Apoptosis Induction, G1 Cell Cycle Arrest
Compound 11 MCF-7 (Breast) 1.31 μM PIM-1 Kinase Inhibition
Compound 6b PC-3 (Prostate) Potent Apoptosis Induction (Caspase-3 activation), CDK4/6 Inhibition
Compound 8d MCF-7 (Breast) Potent Apoptosis Induction (Bax/Bcl2 modulation), CDK4/6 Inhibition
Trp-P-1 Liver Cells Not specified Apoptosis Induction (Caspase-8 mediated)

A significant area of investigation for pyrido[2,3-b]pyrazine derivatives is their potential as antiviral agents, particularly against the Herpesviridae family. Research has identified a series of non-nucleoside derivatives with a pyrido[2,3-b]pyrazine core that exhibit potent and broad-spectrum antiherpetic activity. nih.govnih.gov

Human Cytomegalovirus (HCMV): Several compounds demonstrated strong antiviral activity against HCMV, with typical EC50 values below 1 μM and favorable cytotoxicity profiles. nih.gov A lead compound (compound 27) was identified with an EC50 of 0.33 μM and a therapeutic index greater than 120. nih.gov The mechanism of action is the inhibition of the viral DNA polymerase. nih.govnih.gov

Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV): Select compounds from the same series also showed potent activity against other herpesviruses. nih.govnih.gov

Compounds 23, 27, and 28 were active against HSV-1 and HSV-2. nih.gov

These compounds displayed exceptional potency against EBV, achieving double-digit nanomolar EC50 values, which represents a significant improvement over the standard drug, acyclovir. nih.gov Despite showing some cytotoxicity in the B-cell line used for EBV testing, the selectivity index for these compounds remained high (above 60). nih.gov

Table 3: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound Virus EC50 CC50 (MRC-5 cells) Selectivity Index (SI)
27 HCMV 0.33 μM > 40 μM > 121
23 HSV-1 Potent > 40 μM High
23 EBV Double-digit nM Single-digit μM (B95-8 cells) > 200
27 EBV Double-digit nM Single-digit μM (B95-8 cells) > 60
28 EBV Double-digit nM Not specified High

Antimicrobial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for their potential as antimicrobial agents. researchgate.netimist.ma Research has demonstrated that modifications to the core structure can yield compounds with notable activity against various bacterial strains. researchgate.netimist.ma

One study focused on a series of new pyrido[2,3-b]pyrazine derivatives, which were tested in vitro against several bacteria. researchgate.net It was found that a derivative featuring two thiocarbonyl (thione) groups on the heterocyclic moiety exhibited significant antibacterial effects. researchgate.net This specific compound showed good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL for both. researchgate.netimist.ma The same compound also inhibited the Gram-negative bacteria Escherichia coli and Salmonella typhi at concentrations of 0.625 mg/mL and 1.25 mg/mL, respectively. researchgate.net In contrast, derivatives bearing different alkyl or aryl side-chains on the pyrido[2,3-b]pyrazine core generally showed more moderate antibacterial effects, with MIC values typically ranging from 1.5 to 5 mg/mL. researchgate.net This suggests that the presence of side-chains on the heterocyclic system may decrease the biological activity compared to the dithione derivative. researchgate.netimist.ma

The broader class of heterocyclic compounds containing the pyrido[2,3-b]pyrazine core has also been explored for activity against other significant pathogens, including inhibitors of Mycobacterium tuberculosis growth. rsc.org

Table 1: In Vitro Antibacterial Activity of a Pyrido[2,3-b]pyrazine Dithione Derivative Data sourced from Sikine et al., 2017. researchgate.net

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) in mg/mL
Staphylococcus aureus Gram-positive 0.078
Bacillus cereus Gram-positive 0.078
Escherichia coli Gram-negative 0.625
Salmonella typhi Gram-negative 1.25

Anti-inflammatory and Immunomodulatory Potencies in Cellular Models

The pyrido[2,3-b]pyrazine scaffold is recognized for its potential pharmacological applications, including anti-inflammatory properties. researchgate.net While extensive cellular studies on this compound itself are not widely detailed, research on related structures provides insight into the anti-inflammatory potential of this chemical family. For instance, derivatives of the isomeric pyrido[2,3-d]pyridazine (B3350097) scaffold have been synthesized and evaluated for their ability to modulate inflammatory pathways. nih.govrsc.org

In one such study, a novel N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione derivative demonstrated potent anti-inflammatory activity. nih.gov Further investigation into its mechanism revealed that this compound acts as a dual inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.govrsc.org The inhibition of COX enzymes is a well-established mechanism for reducing inflammation, as these enzymes are critical for the production of prostaglandins, which are key inflammatory mediators. The ability of a compound from this broader structural class to inhibit both COX isoforms highlights a potential mechanism through which pyrido[2,3-b]pyrazine derivatives might exert anti-inflammatory effects in cellular models. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities in Cellular Contexts

The exploration of pyrido[2,3-b]pyrazine derivatives for neuroprotective and CNS activities is an emerging area. While direct cellular studies are limited, research into structurally related fused pyridine (B92270) heterocyclic systems indicates potential neurotropic activity. nih.gov For example, studies on certain pyranopyridine derivatives have shown psychotropic effects, including anxiolytic (anti-anxiety) and antidepressant activities in preclinical models. nih.gov

Furthermore, the related pyrido[2,3-d]pyrimidine scaffold has been noted for a spectrum of biological activities, including CNS depressive and anticonvulsant effects. rsc.org These findings in related heterocyclic families suggest that the core pyridine-fused ring system, which is central to pyrido[2,3-b]pyrazine, may be a promising foundation for developing novel agents with CNS activity. However, dedicated studies focusing on pyrido[2,3-b]pyrazine derivatives are necessary to characterize their specific neuroprotective or CNS-modulating properties in cellular contexts.

DNA Intercalation and Electrochemical Sensing Properties

Pyrido[2,3-b]pyrazine derivatives have been identified as compounds with significant potential in materials science and biological sensing, particularly for their interaction with DNA. rsc.orgnih.govnih.gov Certain novel derivatives of indeno[2',1':5,6]pyrido[2,3-b]pyrazin have been synthesized specifically to explore their electrochemical DNA sensing capabilities. rsc.org

The fundamental interaction between these synthesized compounds and DNA is a key aspect of their potential therapeutic applications. rsc.org Electrochemical biosensors utilize a conductive material coated with a recognition element, such as DNA. rsc.orgnih.gov When a target molecule in a sample binds to the DNA on the sensor's surface, it causes a measurable change in the sensor's electrical properties. rsc.org This change can be used to detect the presence or determine the concentration of the target. rsc.org Pyrido[2,3-b]pyrazine-based compounds have been successfully utilized in this context for the first time, demonstrating their applicability in this advanced sensing technology. rsc.orgnih.govnih.gov The development of these molecules highlights their potential not only as therapeutic agents but also as critical components in novel diagnostic and biological sensing tools. rsc.org

Preclinical in vivo Efficacy and Mechanism Studies in Animal Models (excluding human trials)

Pharmacodynamic Profiling in Disease Models (e.g., Cancer, Infectious Diseases, Inflammation)

The therapeutic potential of compounds related to the pyrido[2,3-b]pyrazine scaffold has been evaluated in various in vivo animal models, particularly for cancer and inflammatory diseases.

In the context of cancer, a series of novel pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated as potential antitumor agents, specifically for tumors resistant to existing therapies like erlotinib (B232). nih.gov Phenotypic assays on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines showed that certain compounds were highly active against both. nih.gov For instance, one derivative, compound 7n, demonstrated potent inhibition of both cell lines, suggesting these structures could overcome erlotinib resistance and may be promising candidates for non-small-cell lung cancer (NSCLC) with specific EGFR mutations. nih.gov

In the field of inflammation, related heterocyclic structures have been directly tested in animal models. A study on a pyrido[2,3-d]pyridazine-2,8-dione derivative used a croton oil-induced ear edema model in animals to assess topical anti-inflammatory activity. nih.gov One of the tested compounds showed a potent, 82% inhibition of ear edema, demonstrating significant in vivo efficacy. nih.govrsc.org Similarly, novel derivatives of pyrazolo[3,4-d]pyridazine were evaluated in a mouse model of digestive system inflammation induced by high doses of diclofenac. researchgate.net The study found that one of the compounds was effective in reducing focal necrosis of the gastric mucosa and improving the histological structure of the stomach, colon, and small intestine. researchgate.net

Target Engagement and Pathway Modulation in vivo

Beyond demonstrating efficacy, preclinical in vivo studies have begun to elucidate the mechanisms by which these compounds act. In inflammation models, target engagement has been directly linked to observed effects. The potent anti-inflammatory pyrido[2,3-d]pyridazine derivative that reduced ear edema was confirmed to be a dual inhibitor of COX-1 and COX-2, confirming that its in vivo efficacy is derived from engaging these key enzymatic targets in the inflammatory pathway. nih.govrsc.org

In the study of digestive inflammation, pathway modulation was assessed by measuring biological markers in vivo. researchgate.net Treatment with a pyrazolo[3,4-d]pyridazine derivative in mice led to a decrease in the activity of the myeloperoxidase enzyme, an indicator of inflammation. researchgate.net Furthermore, the compound modulated inflammatory signaling pathways, evidenced by the downregulation of the pro-inflammatory cytokine TNF-α gene and the upregulation of the IL-22 gene, which is involved in tissue protection and repair. researchgate.net For anticancer pyrido[2,3-b]pyrazine derivatives, while the specific signaling networks involved in overcoming erlotinib resistance in vivo remain to be fully elucidated, their potent activity points toward effective engagement of critical cellular pathways that bypass standard resistance mechanisms. nih.gov

Preclinical Pharmacokinetic (PK) Analysis (Absorption, Distribution, Metabolism, Excretion)

A thorough review of available scientific literature reveals a notable absence of published preclinical pharmacokinetic data for this compound and its direct derivatives. While the broader class of compounds containing the pyrido[2,3-b]pyrazine core has been synthesized and investigated for various biological activities, detailed in vivo studies characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles are not publicly available at this time.

Research on related heterocyclic structures provides some context for how such compounds might be studied. For instance, studies on other nitrogen-containing heterocyclic amines, such as 2-amino-3-methyl-9H-pyrido[2,3-b]indole, have detailed metabolic pathways and excretion patterns in preclinical models like rats. nih.gov In those studies, researchers were able to quantify the excretion of the compound and its metabolites in urine and feces, identifying various phase I and phase II metabolic products. nih.gov

The generation of such pharmacokinetic data would require dedicated preclinical studies. These would typically involve:

Absorption: In vivo studies in animal models (e.g., rats, mice) to determine the rate and extent of absorption after oral administration, leading to key parameters like bioavailability.

Distribution: Analysis of tissue samples to understand how the compound distributes throughout the body and whether it accumulates in specific organs.

Metabolism: In vitro studies using liver microsomes or hepatocytes, followed by in vivo metabolite profiling in plasma, urine, and feces to identify the major metabolic pathways (e.g., oxidation, glucuronidation).

Excretion: Mass balance studies using radiolabeled compounds to determine the primary routes and rates of elimination from the body.

Without such dedicated studies on this compound or its derivatives, a detailed discussion of its preclinical pharmacokinetic profile remains speculative. Further research is necessary to elucidate the ADME properties of this class of compounds to support any future therapeutic development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 2,3 B Pyrazin 8 Amine Analogs

Impact of Substitutions on the Pyrido[2,3-b]pyrazine (B189457) Core on Biological Potency and Selectivity

The biological activity of pyrido[2,3-b]pyrazine derivatives can be significantly modulated by the nature and position of substituents on the core heterocyclic system. Research has shown that even minor chemical alterations can lead to substantial changes in potency and selectivity against various biological targets.

For instance, in a series of pyrido[2,3-b]pyrazine derivatives investigated for antibacterial activity, the unsubstituted dithione derivative (Compound 1) showed the most potent activity against both Gram-positive and Gram-negative bacteria. imist.ma The introduction of alkyl or aryl side chains at positions 2 and 3 resulted in a decrease in antibacterial efficacy, suggesting that the presence of the thione functional groups is critical for this specific biological activity and that bulky substituents in these positions are detrimental. imist.ma

Table 1: Effect of Substitutions on Antibacterial Activity of Pyrido[2,3-b]pyrazine Analogs
CompoundSubstituent at Position 2 & 3MIC vs S. aureus (mg/mL)MIC vs B. cereus (mg/mL)MIC vs E. coli (mg/mL)
1=S (dithione)0.0780.0780.625
2-S-CH₃ (bis-methylthio)1.251.255.0
3-S-C₂H₅ (bis-ethylthio)1.252.5>5.0

Data sourced from a study on antibacterial pyrido[2,3-b]pyrazine derivatives. imist.maresearchgate.net

In a different context, studies on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated that the substitution pattern at positions C2, C4, C5, and C6 is often correlated with selectivity for different receptors, such as tyrosine kinases. nih.gov For example, nitrogen-containing substituents are predominantly found at the C2 position in biologically active analogs. nih.gov Similarly, bioisosteric replacement within the core, such as substituting a carbon atom with nitrogen, can influence biological effects. In a series of thieno[3,2-d]pyrimidin-4-amines, replacing a carbon at position 6 with a nitrogen atom was found to maintain the antiproliferative activity. researchgate.net This highlights that modifications to the core ring structure itself, not just its substituents, are a key strategy in modulating biological outcomes.

Role of the 8-Amino Group and its Derivatization on Receptor Binding and Efficacy

While direct and extensive SAR studies on the 8-amino group of Pyrido[2,3-b]pyrazin-8-amine are not widely published, research on analogous aminopyridine-fused heterocyclic systems provides valuable insights into the potential role of this functional group. The amino group often serves as a key interaction point, acting as a hydrogen bond donor, and its derivatization can fine-tune receptor binding, selectivity, and pharmacokinetic properties.

For example, in a study of the closely related 5-aminopyrido[2,3-d]pyrimidines, which are isomers of the title compound, derivatization of the amino group was shown to be critical for affinity and selectivity for A1 and A2a adenosine (B11128) receptors. nih.gov The parent amino compounds exhibited micromolar affinity, but specific N-alkylation led to significant improvements. The most potent and selective analog identified was 5-n-butylamino-1,3-dimethyl-1,2,3,4-tetrahydropyrido-[2,3-d]pyrimidine-2,4-dione, which displayed a Ki value of 1.8 µM at the A1 receptor and was more than 10-fold selective for A1 over A2a receptors. nih.gov This suggests that the size and nature of the substituent on the amino group are key determinants of biological activity and selectivity.

Stereochemical Influences on Activity (if applicable to chiral derivatives)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomacromolecules like enzymes and receptors are themselves chiral. Although specific studies on chiral derivatives of this compound are not prominent in the reviewed literature, the principles of stereoselectivity are universally applicable in medicinal chemistry.

To illustrate this concept, the study of nature-inspired 3-Br-acivicin isomers provides a clear example of stereochemical influence. nih.gov In this case, the different stereoisomers of the compound and its derivatives were synthesized and evaluated for their antimalarial activity. nih.gov The research revealed that only the (5S, αS) isomers exhibited significant antiplasmodial effects. nih.gov This pronounced difference in activity between stereoisomers was hypothesized to be due to stereoselective uptake by the parasite, potentially mediated by an L-amino acid transport system. nih.gov Furthermore, molecular modeling showed that stereochemistry also affected the efficiency of covalent binding to the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.gov Such findings underscore that for any chiral derivatives of this compound, the specific spatial arrangement of atoms could be a critical factor for their biological function.

Correlation of Computational Descriptors with Experimental Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models use calculated molecular descriptors to predict the activity of new analogs and to understand the underlying mechanisms of action.

For a series of amino-substituted pyrido[3,2-b]pyrazinones, a close isomer of the title compound, a QSAR analysis was performed to understand their activity as selective phosphodiesterase-5 (PDE-5) inhibitors. sciforum.net The study revealed that the topology of the molecules was a crucial factor influencing their inhibitory activity. The generated QSAR model indicated that PDE-5 inhibition could be enhanced by increasing molecular refractivity and the total number of –CH groups connected with three single bonds (a topological index known as SsssCHE). sciforum.net

In another study on pyrido[2,3-b]pyrazine-based heterocyclic compounds, Density Functional Theory (DFT) computations were used to calculate various electronic and structural properties. nih.gov These computational descriptors were then correlated with biological and physical properties. For instance, a smaller HOMO-LUMO energy gap (Egap), which indicates higher reactivity, was correlated with a greater biological or nonlinear optical response. nih.gov Compound 7 in this series, with the lowest energy gap, also showed the highest antioxidant and antiurease activity. nih.govrsc.org

Table 2: Correlation of Computational Descriptors with Activity for Pyrido[2,3-b]pyrazine Analogs
DescriptorDefinitionImpact on Biological ActivityExample Target/Activity
Molecular RefractivityA measure of the total polarizability of a mole.Positive correlationPDE-5 Inhibition sciforum.net
SsssCHETopological index for –CH groups with three single bonds.Positive correlationPDE-5 Inhibition sciforum.net
HOMO-LUMO Energy Gap (Egap)Difference in energy between the highest occupied and lowest unoccupied molecular orbitals.Inverse correlation (lower gap = higher activity)Antioxidant & Antiurease Activity nih.gov

Lipophilicity and its Influence on Biological Activity and Pharmacokinetics

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its direct interaction with biological targets. nih.govresearchgate.net The lipophilicity of a molecule dictates its ability to permeate biological membranes and can affect its solubility and binding to plasma proteins. researchgate.netmdpi.com

For pyrido[2,3-b]pyrazine analogs, modulating lipophilicity has been a key strategy for optimizing their therapeutic potential. For example, in the development of non-nucleoside HCMV polymerase inhibitors, high lipophilicity was associated with undesirable off-target effects, specifically inhibition of the hERG ion channel, which can lead to cardiotoxicity. A clear trend was observed where reducing the lipophilicity of 2-substituted pyrido[2,3-b]pyrazine derivatives generally led to decreased hERG inhibition.

This relationship highlights a classic challenge in drug design: balancing the lipophilicity required for target engagement and cell permeability with the need to avoid toxicity and maintain favorable pharmacokinetic properties. nih.gov The introduction of polar groups, such as in compounds with a 2-imidazolinone ring, not only helped to reduce lipophilicity and decrease hERG inhibition but also led to an improvement in aqueous solubility, a crucial factor for drug development.

Medicinal Chemistry Applications and Drug Discovery Potential of Pyrido 2,3 B Pyrazin 8 Amine Scaffolds

Pyrido[2,3-b]pyrazin-8-amine as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug design. Heterocyclic compounds, especially those containing nitrogen, are frequently identified as privileged structures. The pyrido[2,3-b]pyrazine (B189457) nucleus is an example of such a scaffold. Fused heterocyclic systems like pyridopyrimidines and pyridopyrazines are recognized for their diverse biological activities, including anticancer properties. nih.gov

The arrangement of hydrogen bond donors and acceptors in the this compound core allows for specific interactions within the ATP-binding pockets of various kinases. Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. google.com The pyridine (B92270) and pyrazine (B50134) rings fused together create a planar system that can engage in pi-stacking interactions, while the strategically placed nitrogen atoms can form key hydrogen bonds. The 8-amino group, in particular, can act as a crucial hydrogen bond donor, anchoring the molecule within the target's active site. The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This has led to its use in the rational design of inhibitors for targets such as RAF kinases and receptor tyrosine kinases (RTKs). google.com

Lead Identification, Optimization, and Hit-to-Lead Strategies for this compound Derivatives

The process of discovering a new drug often begins with identifying a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more drug-like properties. For this compound derivatives, hit-to-lead strategies often focus on modifying substituents on the core scaffold to improve potency against a specific kinase target while enhancing selectivity and metabolic stability.

A common strategy involves structure-based drug design, where the binding mode of a hit compound is determined, often through X-ray crystallography of the ligand-protein complex. This information guides the synthesis of new analogs with improved interactions. For example, in the development of p38α MAP kinase inhibitors, the pyrido[2,3-b]pyrazine core was identified as a superior replacement for a quinoxaline core, leading to a derivative with an IC50 of 38 nM. acs.org

In another study focused on anti-breast cancer agents, researchers rationally designed and synthesized a series of 7-aminosubstituted pyrido[2,3-b]pyrazines. nih.gov The lead identification process involved assessing the cytotoxicity of the designed compounds against various breast cancer cell lines. The most potent compounds were then evaluated against a panel of protein kinases. One hit compound, after optimization, demonstrated low micromolar cytotoxic potency, mild inhibition of PI3Kα, and excellent pharmacokinetic parameters. nih.gov This optimization process often involves exploring different substituents on the amino group and other positions of the heterocyclic core to balance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Example of a Pyrido[2,3-b]pyrazine Derivative with Anti-Breast Cancer Activity

Compound IDTarget(s)Key FindingsReference
Compound 14a (a 7-aminosubstituted pyrido[2,3-b]pyrazine)PI3Kα, AKT, ERK1/2, SRCShowed low micromolar cytotoxic potency in breast cancer cell lines, inhibited xenograft tumor growth, and downregulated phosphorylated AKT, ERK1/2, and SRC. nih.gov

Design and Synthesis of Prodrugs and Targeted Delivery Systems (conceptual, not dosage or administration)

The 8-amino group of the this compound scaffold provides a convenient handle for the design of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be used to improve a drug's solubility, stability, or to achieve targeted delivery.

Conceptually, the primary amine could be temporarily masked with a promoiety that is cleaved under specific physiological conditions, such as by enzymes (e.g., esterases, phosphatases) that are abundant in the body or specifically overexpressed in tumor tissues. For instance, an acyloxyalkyl or a phosphate (B84403) group could be attached to the amine via a carbamate linkage. Enzymatic cleavage would then trigger a cascade reaction to release the active 8-amino compound. Amino acids can also be used as promoieties to create prodrugs that are recognized by amino acid transporters, potentially enhancing their uptake into cells. mdpi.com

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target toxicity. google.com this compound derivatives could be conjugated to targeting moieties such as antibodies, peptides, or aptamers that specifically recognize receptors or antigens on the surface of cancer cells. For example, the 8-amino group could be used as an attachment point for a linker connected to an antibody that targets a tumor-specific antigen. This antibody-drug conjugate (ADC) would then deliver the cytotoxic pyrido[2,3-b]pyrazine derivative directly to the cancer cells.

Multi-Targeting Approaches and Polypharmacology Utilizing the this compound Core

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery, especially for complex diseases like cancer. The this compound scaffold is well-suited for the design of multi-target inhibitors due to its ability to bind to the conserved ATP-binding site of various kinases.

Cancer cell proliferation and survival are often driven by redundant or interconnected signaling pathways. Therefore, simultaneously inhibiting multiple nodes in these pathways can be more effective than inhibiting a single target. Researchers have designed pyrido[2,3-b]pyrazine derivatives to act as multi-kinase inhibitors. For instance, derivatives have been developed to inhibit both RAF kinases and receptor tyrosine kinases (RTKs), which are key components of the MAPK/ERK and PI3K/AKT signaling pathways, respectively. google.com Similarly, a study on 7-aminosubstituted pyrido[2,3-b]pyrazines found that the lead compound downregulated the phosphorylation levels of multiple kinases, including AKT, ERK1/2, and SRC, suggesting a multi-targeting mechanism. nih.gov This approach can potentially lead to more durable responses and overcome mechanisms of drug resistance.

Intellectual Property Landscape and Patent Analysis Pertaining to this compound Derivatives (Focus on chemical structures and claimed uses)

The therapeutic potential of pyrido[2,3-b]pyrazine derivatives is reflected in the growing number of patents filed by pharmaceutical companies and research institutions. These patents typically claim novel chemical structures based on the pyrido[2,3-b]pyrazine core and their use in the treatment of various diseases, particularly cancer.

An analysis of the patent landscape reveals a focus on developing inhibitors of serine/threonine and tyrosine kinases. For example, patents describe urea-substituted pyrido[2,3-b]pyrazines as inhibitors of the serine/threonine kinase PKB (also known as AKT) for the treatment of cancer. google.com Other patents claim pyrido[2,3-b]pyrazine derivatives as modulators of kinases for treating proliferative disorders. google.comgoogle.com The claims in these patents often cover a general chemical formula (a Markush structure) that encompasses a wide range of possible substituents on the core scaffold, along with specific examples of synthesized compounds. The claimed uses are frequently broad, covering the treatment of proliferative disorders, with specific mentions of cancers like colorectal cancer and melanoma. google.com

Table 2: Selected Patents on Pyrido[2,3-b]pyrazine Derivatives

Patent NumberAssignee/ApplicantClaimed Chemical Structures (General Description)Claimed UsesReference
CA2709257CNot specifiedPyrido[2,3-b]pyrazin-8-substituted compoundsInhibition of RAF (e.g., BRAF) and RTK activity; treatment of proliferative disorders such as cancer (e.g., colorectal cancer, melanoma). google.com
WO 04/104002 & WO 04/104003Not specified6- or 7-substituted pyrido[2,3-b]pyrazines with urea, thiourea, amidine, or guanidine groups.Inhibitors or modulators of tyrosine and serine/threonine kinases. google.com
WO 05/007099Kawakami et al.Urea-substituted pyrido[2,3-b]pyrazines.Inhibitors of the serine/threonine kinase PKB for cancer treatment. google.com

Advanced Analytical and Bioanalytical Methodologies for Research on Pyrido 2,3 B Pyrazin 8 Amine

Chromatographic Techniques (HPLC, LC-MS) for Purity Assessment, Quantitative Analysis, and Metabolite Identification in Research Samples

Chromatographic methods are indispensable tools for the analysis of small molecules like Pyrido[2,3-b]pyrazin-8-amine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, offering high resolution, sensitivity, and versatility.

Purity Assessment and Quantitative Analysis:

HPLC with ultraviolet (UV) detection is a foundational technique for assessing the purity of newly synthesized batches of this compound. The method separates the target compound from impurities, starting materials, and by-products. By integrating the area of the chromatographic peaks, the relative purity can be determined. While specific methods for the 8-amine derivative are not widely published, a reverse-phase (RP) HPLC method for the parent Pyrido[2,3-b]pyrazine (B189457) scaffold demonstrates the applicability of this technique. This type of method can be adapted and optimized for this compound.

For quantitative analysis in biological matrices, LC-MS is the preferred method due to its superior sensitivity and selectivity. This technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer. Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, the instrument can be set to detect a specific precursor ion of the target compound and its characteristic product ion, minimizing interference from the sample matrix and allowing for precise quantification. This is essential for pharmacokinetic studies where compound concentrations in plasma or tissues are measured over time. Studies on other pyrazine (B50134) compounds have successfully used Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) for quantification.

Table 1: Representative HPLC Conditions for Analysis of the Pyrido[2,3-b]pyrazine Scaffold

This table outlines a typical reverse-phase HPLC method that can be adapted for the purity assessment and analysis of this compound.

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Separation ModeReverse Phase (RP)
DetectionUV Spectrophotometry
ApplicationPurity assessment, preparative separation of impurities, pharmacokinetic analysis

Metabolite Identification:

Identifying the metabolic fate of a research compound is a critical step in preclinical development. LC-MS/MS is the primary tool for this purpose. After incubating this compound with liver microsomes or in whole-animal studies, samples are analyzed by high-resolution LC-MS. The process involves comparing the metabolic profile of treated samples to control samples to find new, drug-related peaks. The exact mass of these potential metabolites is measured to predict their elemental composition. Subsequently, MS/MS fragmentation is performed, and the resulting fragmentation pattern is analyzed to elucidate the structure of the metabolite, often revealing common metabolic transformations like hydroxylation, N-oxidation, or glucuronidation.

Table 2: General Workflow for Metabolite Identification using LC-MS/MS

This table summarizes the key steps in identifying potential metabolites of a compound like this compound in biological samples.

StepDescription
1. Sample IncubationThe parent compound is incubated in an in vitro system (e.g., liver microsomes) or an in vivo model.
2. LC-MS AnalysisThe incubated sample is analyzed using high-resolution LC-MS to separate and detect potential metabolites.
3. Data MiningChromatographic data is compared against control samples to identify unique peaks corresponding to metabolites.
4. Molecular Formula PredictionHigh-resolution mass data provides the exact mass of the metabolite, which is used to predict its molecular formula.
5. MS/MS FragmentationTandem mass spectrometry is performed on the metabolite ion to generate a fragmentation spectrum.
6. Structure ElucidationThe fragmentation pattern is interpreted, often with the aid of software, to determine the site of metabolic modification on the parent structure.

Capillary Electrophoresis (CE) in Mixture Analysis and Purity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a valuable alternative and complement to HPLC. It separates charged molecules in a narrow capillary under the influence of a strong electric field. Given that this compound is a basic compound that will be protonated in acidic buffers, CE is well-suited for its analysis.

CE offers distinct advantages, including extremely low sample and reagent consumption, high separation efficiency, and rapid analysis times. In the context of purity profiling, CE provides an orthogonal separation mechanism to RP-HPLC, meaning it separates compounds based on different physicochemical principles (charge-to-size ratio vs. hydrophobicity). This makes it highly effective at detecting impurities that might co-elute with the main compound in an HPLC run. Capillary Zone Electrophoresis (CZE) is the most common mode used for this purpose. Furthermore, coupling CE with mass spectrometry (CE-MS) enhances its power, allowing for the analysis and identification of heterocyclic aromatic amines with high sensitivity and specificity.

Table 3: Typical Capillary Electrophoresis Parameters for Heterocyclic Amine Analysis

This table presents representative conditions for the analysis of heterocyclic amines using Capillary Electrophoresis, which could be optimized for this compound.

ParameterCondition/Value
Capillary TypeFused Silica (uncoated or coated, e.g., PVA)
Background Electrolyte (BGE)Acidic buffer (e.g., 16-20 mM ammonium (B1175870) acetate (B1210297)/formate)
pH3.0 - 4.5
Organic ModifierMethanol (B129727) (20-60%) may be added to the BGE
Separation VoltageTypically 10-30 kV
DetectionUV or Mass Spectrometry (MS)

In vitro Bioassays for High-Throughput Activity Screening and Target Validation (Methodological aspects)

High-Throughput Activity Screening (HTS):

Once a series of compounds like this compound derivatives are synthesized, in vitro bioassays are employed in a high-throughput screening (HTS) format to quickly assess their biological activity and identify promising "hits". HTS leverages automation to test thousands of compounds in parallel. Since many pyridopyrazine derivatives are designed as kinase inhibitors, the assays typically measure the inhibition of a specific kinase's activity.

Methodologically, these assays must be robust, miniaturized (typically in 384- or 1536-well plates), and have a clear, detectable readout. Common HTS assay formats include:

Luminescence-Based Assays: These assays often measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will leave more ATP, resulting in a stronger light signal when coupled to an enzyme like luciferase (e.g., Kinase-Glo® assay).

Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular format. It involves a donor and acceptor fluorophore pair on a substrate and a phospho-specific antibody. Kinase activity leads to phosphorylation, allowing the antibody to bind and bring the fluorophores close enough for energy transfer, generating a specific signal.

Radiometric Assays: Though less common in primary HTS due to handling requirements, these are considered a gold standard for accuracy. They directly measure the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a peptide or protein substrate.

Target Validation:

After a "hit" is identified through HTS, further assays are needed to validate that it acts on the intended target and to understand its mechanism of action. Target validation confirms that the observed biological effect is a direct result of modulating the specific protein target. Methodological aspects include:

Orthogonal Assays: Hits from a primary screen are tested in a secondary, different assay format to rule out false positives caused by compound interference with the initial assay's technology. For example, a hit from a luminescence-based ATP depletion assay might be confirmed using a TR-FRET assay that detects the phosphorylated product.

Biochemical vs. Cellular Assays: Initial screening is often done using biochemical assays with purified, recombinant enzymes. To validate the target in a more physiologically relevant context, cellular assays are used. These assays measure the inhibition of the target kinase within a living cell, for instance, by detecting the phosphorylation of a downstream substrate protein.

Selectivity Profiling: To ensure the compound is specific to the intended target, it is screened against a large panel of other related kinases (e.g., a kinome panel). This helps identify any "off-target" effects that could lead to undesirable consequences.

Table 4: Comparison of Methodological Aspects of Common In Vitro Kinase Assay Formats

This table compares different high-throughput assay technologies used for screening and validating kinase inhibitors like this compound.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric ([³²P]/[³³P])Directly measures phosphate incorporation into a substrate.Gold standard, highly sensitive, universal for kinases, low interference.Requires handling of radioactive materials, generates mixed waste, not amenable to HTS.
Luminescence (e.g., Kinase-Glo®)Measures remaining ATP after the kinase reaction via a luciferase-coupled reaction.Homogeneous ("add-and-read"), high signal-to-background, suitable for HTS.Indirect measurement, susceptible to interference from compounds affecting luciferase or ATPases.
TR-FRETMeasures phosphorylation via antibody-mediated Förster resonance energy transfer.Homogeneous, ratiometric measurement reduces well-to-well variability, high throughput.Requires specific phospho-antibodies, can be subject to light scattering/quenching interference.
AlphaScreen®Measures phosphorylation via proximity-based singlet oxygen transfer between donor and acceptor beads.Very sensitive, homogeneous, versatile for different substrates.Requires specific antibodies, sensitive to light, potential for compound interference.

Future Perspectives and Emerging Research Directions for Pyrido 2,3 B Pyrazin 8 Amine

Exploration of Novel Synthetic Methodologies and Chemical Transformations

The continued evolution of synthetic organic chemistry presents significant opportunities for advancing Pyrido[2,3-b]pyrazin-8-amine research. Future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to expand the accessible chemical space and facilitate the generation of diverse compound libraries.

Key emerging methodologies include:

Multicomponent Reactions (MCRs): The development of novel MCRs offers a streamlined approach to synthesizing complex pyrido[2,3-b]pyrazine (B189457) derivatives in a single step from simple precursors. For instance, a recently developed method involves the reaction of indane 1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847), catalyzed by p-toluenesulfonic acid (p-TSA), to produce novel derivatives in good to excellent yields (82-89%). nih.gov This strategy enhances efficiency and reduces waste compared to traditional multi-step syntheses.

Advanced Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have proven effective for creating 3-substituted pyrido[2,3-b]pyrazine derivatives. ikm.org.my Future work could explore the use of other modern coupling reactions, including C-H activation, to enable late-stage functionalization of the scaffold. This would allow for the rapid modification of lead compounds to fine-tune their pharmacological properties.

Regioselective Synthesis: Achieving precise control over substituent placement is critical for defining structure-activity relationships (SAR). Methodologies that ensure high regioselectivity, such as the condensation reaction between arylglyoxals and 2,3-diaminopyridine (B105623) to form 3-arylpyrido[2,3-b]pyrazines, are highly valuable. growingscience.com Future research will aim to develop new regioselective methods for other positions on the heterocyclic core.

Novel Chemical Transformations: Exploring new transformations of the pyrido[2,3-b]pyrazine core is another promising direction. For example, deprotometalation-trapping reactions have been used for the selective halogenation of the scaffold, providing useful intermediates for further diversification. researchgate.netmdpi.com

Table 1: Summary of Novel Synthetic Methodologies for Pyrido[2,3-b]pyrazine Scaffolds
MethodologyKey Reactants/CatalystsKey AdvantagesReference
Multicomponent SynthesisIndane 1,3-dione, Aromatic Aldehydes, 2-Aminopyrazine, p-TSAHigh efficiency, good to excellent yields (82-89%), single-step process. nih.gov
Cross-Coupling ReactionsBoronic acids (Suzuki), Amines (Buchwald-Hartwig), Palladium catalystsVersatile for introducing diverse substituents at specific positions. ikm.org.my
Regioselective CondensationArylglyoxals, 2,3-DiaminopyridineProvides specific isomers for clear SAR studies. growingscience.com
Deprotometalation-TrappingLithium-zinc combinationsEnables selective halogenation for further functionalization. researchgate.netmdpi.com

Application in Unexplored Therapeutic Areas Based on Mechanistic Insights

While research into pyrido[2,3-b]pyrazine derivatives has primarily focused on oncology and infectious diseases, a deeper understanding of their mechanisms of action is paving the way for applications in new therapeutic areas.

Overcoming Drug Resistance: A series of novel pyrido[2,3-b]pyrazines have demonstrated the ability to inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines. nih.gov One lead compound showed potent inhibition (IC50 of 0.15 μM) against the resistant PC9-ER cell line, which harbors the EGFR T790M mutation. nih.gov The signaling pathways involved in overcoming this resistance remain to be fully elucidated. nih.gov Future studies will focus on pinpointing this mechanism, which could unlock applications for treating other drug-resistant cancers.

Broad-Spectrum Antiviral Agents: Non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. d-nb.infonih.gov Several compounds exhibit strong antiviral activity with EC50 values below 1 μM. nih.gov Importantly, further assessments revealed that select compounds also target a broad spectrum of other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV). nih.gov This suggests a promising future for developing broad-spectrum antiherpetic therapies from this scaffold.

Anti-inflammatory and Autoimmune Diseases: Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold are known to inhibit kinases like p38 MAP kinase, which are implicated in inflammatory diseases. nih.gov Recently, 3-substituted pyrido[2,3-b]pyrazine derivatives were shown to inhibit the pro-inflammatory cytokines TNF-α and IL-6. ikm.org.my This provides a strong rationale for exploring this class of compounds for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. ikm.org.mynih.gov

Neurodegenerative Diseases: Given the role of various kinases in the pathophysiology of neurodegenerative diseases like Alzheimer's, the kinase-inhibiting properties of pyridopyrazines and related scaffolds could be leveraged. This remains a largely unexplored but potentially fruitful area of investigation.

Table 2: Emerging Therapeutic Applications for Pyrido[2,3-b]pyrazine Derivatives
Therapeutic AreaBiological Target/MechanismKey FindingsReference
Oncology (Drug Resistance)Inhibition of erlotinib-resistant NSCLC cells (EGFR T790M)Compound 7n showed an IC50 of 0.15 μM against the resistant cell line. nih.gov
Infectious Disease (Antiviral)HCMV DNA Polymerase InhibitionBroad-spectrum activity against HCMV, HSV-1, HSV-2, and EBV. d-nb.infonih.gov
InflammationInhibition of pro-inflammatory cytokines (TNF-α, IL-6)Several derivatives showed significant reduction in LPS-induced cytokine secretion. ikm.org.my
Other Potential AreasKinase Inhibition (general)Potential for application in neurodegenerative and autoimmune diseases. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning in Rational Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govpremierscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. ijirt.org

Future applications in this domain include:

Predictive Modeling: ML algorithms can be trained on existing experimental data to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual or yet-to-be-synthesized pyrido[2,3-b]pyrazine analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives with optimized properties. mdpi.com By providing the model with desired parameters—such as high potency against a specific target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles—these algorithms can generate novel molecular structures that are more likely to succeed in development. nih.gov

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate new potential targets for this compound derivatives. premierscience.com This can help expand the therapeutic applications of the scaffold beyond its currently known targets.

In Silico ADME/T Screening: A significant cause of drug failure is poor pharmacokinetic or safety profiles. AI and ML models can predict properties like solubility, permeability, metabolic stability, and potential toxicities (such as hERG inhibition) early in the discovery process. nih.govmdpi.com This allows for the early deselection of compounds with undesirable characteristics, saving time and resources.

Development of Advanced Imaging Probes and Diagnostic Agents Utilizing Pyrido[2,3-b]pyrazine Scaffolds

The inherent photophysical properties of certain fused heterocyclic systems, including the pyrido[2,3-b]pyrazine core, open up exciting possibilities for their use in diagnostics and bioimaging.

Fluorescent Probes: Research has shown that some pyrido[2,3-b]pyrazine derivatives possess intrinsic fluorescence, with the potential to create materials that emit light from blue to red. researchgate.net Furthermore, related scaffolds like pyrido[2,3-b]indolizines have been synthesized to create probes with high fluorescence quantum yields. mdpi.com This fluorescence can be harnessed to develop imaging agents. By attaching a pyrido[2,3-b]pyrazine fluorophore to a molecule that selectively binds to a cancer biomarker, researchers could create probes that "light up" tumor cells for diagnostic imaging.

Fluorogenic "Turn-On" Sensors: A more advanced application involves designing "turn-on" probes. These molecules are non-fluorescent in their unbound state but become highly fluorescent upon interacting with a specific biological target, such as an enzyme or a metal ion. This approach, which has been successfully demonstrated with the isomeric pyrido[3,2-b]indolizine scaffold for imaging lipid droplets, minimizes background signal and allows for highly sensitive detection. nih.gov

Electrochemical Biosensors: Beyond optical imaging, pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.org This capability could be expanded to develop novel diagnostic tools for detecting specific DNA sequences related to genetic disorders or infectious diseases. nih.gov

Addressing Current Research Gaps and Overcoming Synthetic or Biological Challenges in this compound Research

For this compound to reach its full therapeutic potential, the scientific community must address several existing gaps and challenges.

Synthetic Hurdles: While novel synthetic methods are emerging, many traditional routes still involve multiple steps, harsh reaction conditions, or expensive catalysts. growingscience.com A key challenge is the development of scalable, cost-effective, and environmentally friendly syntheses suitable for industrial production. Furthermore, methods for achieving diverse substitution patterns at all positions of the heterocyclic core are needed to fully explore the SAR.

Biological Challenges:

Selectivity and Off-Target Effects: Like many kinase inhibitors, achieving high selectivity for the desired target over other kinases is a major challenge. Off-target effects can lead to toxicity. A notable challenge is minimizing the inhibition of the hERG ion channel, which can cause cardiotoxicity. d-nb.infonih.gov Research has shown that for some derivatives, reducing lipophilicity can decrease hERG inhibition. d-nb.info

Pharmacokinetics: Poor aqueous solubility and low bioavailability are common problems that can hinder the clinical development of otherwise potent compounds. Future design strategies must co-optimize potency with drug-like properties. The identification of a lead HCMV inhibitor with improved aqueous solubility is a step in the right direction. d-nb.info

Bridging Research Gaps:

Mechanism of Action: For many of its observed biological effects, such as overcoming erlotinib (B232) resistance, the precise molecular mechanism is not fully understood. nih.gov In-depth mechanistic studies are needed to guide rational drug design and identify new applications.

Untapped Biological Space: The full range of biological targets for the this compound scaffold remains largely unexplored. Systematic screening against broader panels of targets (e.g., kinases, epigenetic targets, GPCRs) could reveal unexpected therapeutic opportunities.

Overcoming these challenges will require a multidisciplinary approach, combining innovations in synthetic chemistry, computational modeling, and comprehensive biological and pharmacological evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.